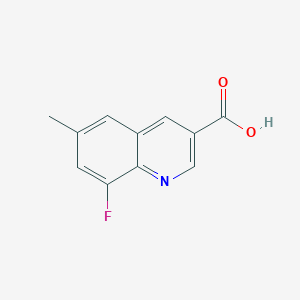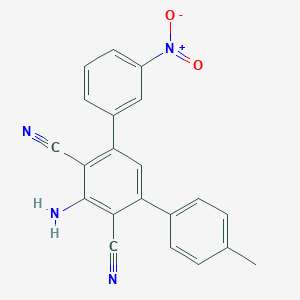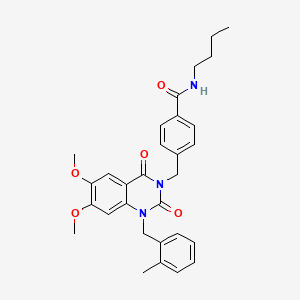
3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde, also known as 3-CHMB, is a synthetic compound belonging to the class of benzaldehydes. It is a white, crystalline solid with a melting point of 47-48°C and is soluble in organic solvents. It is a versatile compound with numerous applications in organic synthesis and pharmaceutical research. It is widely used in the synthesis of various molecules such as flavonoids, dyes, and drugs. In addition, 3-CHMB is also used in the analysis of biological samples and in the development of analytical methods.
Aplicaciones Científicas De Investigación
Analytical Methods for Antioxidant Activity
Antioxidant Analysis : A comprehensive review highlights critical analytical methods for determining antioxidant activity, crucial in evaluating compounds like "3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde" for potential antioxidant properties. This includes various spectrophotometric assays and electrochemical methods, which could be applicable in assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Environmental Impact of Chemical Compounds
Occurrence and Fate of Parabens : Research on parabens, compounds with similar usage in consumer products as potential applications for "this compound," outlines their environmental occurrence, degradation, and the need for further toxicity studies. This could provide insight into the environmental behavior of structurally related compounds (Haman et al., 2015).
Applications in Organic Light Emitting Diodes (OLEDs)
Cyclometalating Ligands in OLEDs : A critical review discusses the application of cyclometalating chelates in the preparation of phosphorescent complexes used in OLEDs, highlighting methods to tune emission wavelengths. Such methodologies could be relevant for derivatives of "this compound" in electronics or photonics applications (Chi & Chou, 2010).
Catalytic Oxidation and Functionalization
Catalytic Oxidation of Lignins : Discusses the catalytic oxidation of lignins into aromatic aldehydes, a process that could be related to the oxidation or functionalization of "this compound" in synthetic applications (Tarabanko & Tarabanko, 2017).
Propiedades
IUPAC Name |
3-cyclohex-2-en-1-yloxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-8-7-11(10-15)9-14(13)17-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNCBDUCJKRVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CCCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)


![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)

![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)
![2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2993999.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)